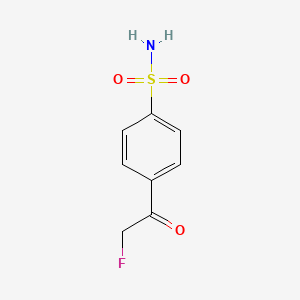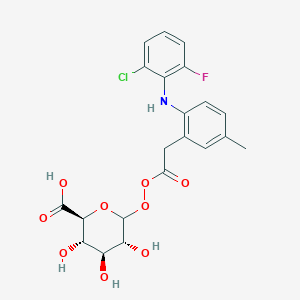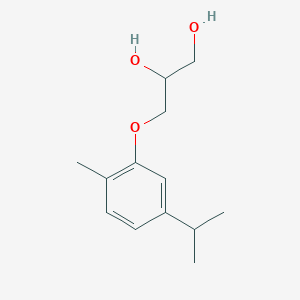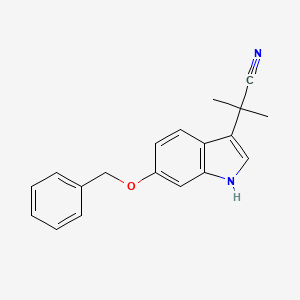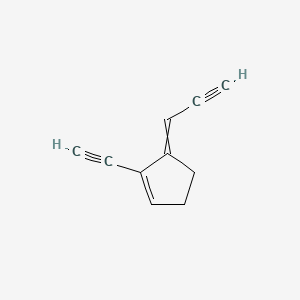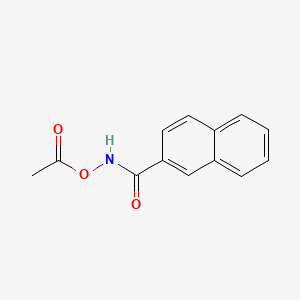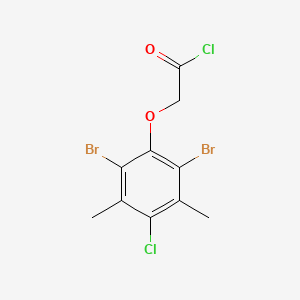
(2,6-Dibromo-4-chloro-3,5-dimethylphenoxy)acetyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,6-Dibromo-4-chloro-3,5-dimethylphenoxy)acetyl chloride is a chemical compound with the molecular formula C₁₀H₈Br₂Cl₂O₂ and a molecular weight of 390.88 g/mol . It is characterized by the presence of bromine, chlorine, and methyl groups attached to a phenoxyacetyl chloride structure. This compound is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dibromo-4-chloro-3,5-dimethylphenoxy)acetyl chloride typically involves the reaction of 2,6-dibromo-4-chloro-3,5-dimethylphenol with acetyl chloride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of advanced equipment and techniques ensures efficient production while maintaining safety standards.
化学反応の分析
Types of Reactions
(2,6-Dibromo-4-chloro-3,5-dimethylphenoxy)acetyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the acetyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may result in the formation of an amide derivative .
科学的研究の応用
(2,6-Dibromo-4-chloro-3,5-dimethylphenoxy)acetyl chloride has several applications in scientific research:
作用機序
The mechanism of action of (2,6-Dibromo-4-chloro-3,5-dimethylphenoxy)acetyl chloride involves its reactivity with nucleophiles. The acetyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is utilized in various chemical transformations and synthesis processes .
類似化合物との比較
Similar Compounds
2,6-Dibromo-4-chlorophenol: Similar structure but lacks the acetyl chloride group.
4-Chlorophenoxyacetyl chloride: Similar functional groups but different substitution pattern on the phenyl ring.
Uniqueness
(2,6-Dibromo-4-chloro-3,5-dimethylphenoxy)acetyl chloride is unique due to the presence of both bromine and chlorine atoms along with the acetyl chloride group. This combination of functional groups provides distinct reactivity and applications compared to other similar compounds .
特性
分子式 |
C10H8Br2Cl2O2 |
|---|---|
分子量 |
390.88 g/mol |
IUPAC名 |
2-(2,6-dibromo-4-chloro-3,5-dimethylphenoxy)acetyl chloride |
InChI |
InChI=1S/C10H8Br2Cl2O2/c1-4-7(11)10(16-3-6(13)15)8(12)5(2)9(4)14/h3H2,1-2H3 |
InChIキー |
TVUCIAZTSRSFLP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C(=C1Br)OCC(=O)Cl)Br)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


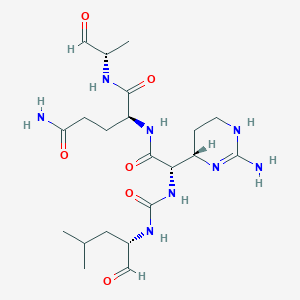
![4-methoxy-6-methyl-7H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B13809890.png)
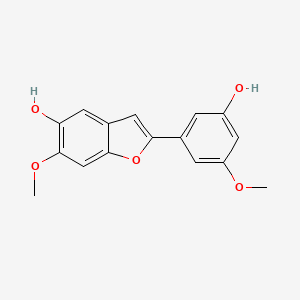

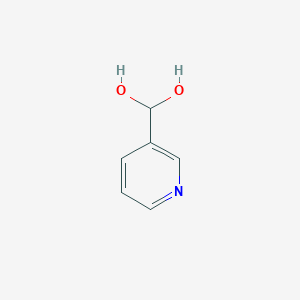
![4-Chloro-3-(3-isopropyl[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL)aniline](/img/structure/B13809927.png)

